molecular formula C13H12N2O5S B1347522 N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide CAS No. 63228-64-8

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B1347522
CAS No.: 63228-64-8
M. Wt: 308.31 g/mol
InChI Key: UGQAMOBKUXTNCT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (CAS 63228-64-8) is a high-purity chemical intermediate valued in organic and medicinal chemistry research. With a molecular formula of C13H12N2O5S and a molecular weight of 308.315 g/mol, this compound serves as a versatile building block for synthesizing diverse molecular structures . Its primary research application is as a key precursor in the synthesis of secondary amines from primary amines, a transformation crucial in pharmaceutical and agrochemical development . The 2-nitrobenzenesulfonamide (Ns) group acts as a protecting group for amines, which can be selectively installed and later removed under mild conditions using reagents such as thiophenol to unveil the desired amine product . Furthermore, this sulfonamide derivative finds utility as a precursor for the synthesis of dyes and pigments, including Disperse Orange 3 and Pigment Red 254, which are important in material science and industrial chemistry . From a structural perspective, the molecule is characterized by a specific torsion around the S–N bond, which influences its solid-state packing and intermolecular interactions, such as N–H···O hydrogen bonding . These properties are significant for researchers studying crystal engineering and the design of molecular solids. The compound is typically synthesized from 2-nitrobenzenesulfonyl chloride and 4-methoxybenzylamine or p-anisidine in the presence of a base . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-11-8-6-10(7-9-11)14-21(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQAMOBKUXTNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356879
Record name N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63228-64-8
Record name N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing this compound involves the reaction of 4-methoxyaniline (p-anisidine) with 2-nitrobenzenesulfonyl chloride in the presence of a base, typically triethylamine or N-methylmorpholine, in an organic solvent such as dichloromethane. The reaction proceeds via nucleophilic substitution where the amine attacks the sulfonyl chloride, forming the sulfonamide bond.

Typical procedure:

  • Dissolve 4-methoxyaniline in dichloromethane and cool the solution to 0 °C (ice bath).
  • Add a stoichiometric amount of triethylamine or N-methylmorpholine to neutralize the hydrochloric acid formed.
  • Slowly add 2-nitrobenzenesulfonyl chloride dissolved in dichloromethane dropwise over 5–10 minutes while maintaining the temperature.
  • Stir the reaction mixture at 0 °C for 15–30 minutes, then allow it to warm to room temperature and stir for several hours or overnight.
  • Quench the reaction with aqueous acid (e.g., 1N HCl) to remove excess base and byproducts.
  • Extract the product into an organic phase, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from a solvent mixture such as ethyl acetate/hexane or by column chromatography.

This method typically yields the product in high purity and yields ranging from 90% to 98% depending on reaction scale and conditions.

Detailed Reaction Conditions and Variations

Parameter Typical Conditions Notes
Amine 4-Methoxyaniline (p-anisidine) 1 equivalent
Sulfonyl chloride 2-Nitrobenzenesulfonyl chloride 1 equivalent
Base Triethylamine or N-methylmorpholine 1–1.2 equivalents
Solvent Dichloromethane (DCM) Dry, inert atmosphere recommended
Temperature 0 °C to room temperature Cooling during addition to control exotherm
Reaction time 30 min to overnight Longer times improve conversion
Workup Acid quench (1N HCl), extraction, drying Removes excess base and impurities
Purification Recrystallization or column chromatography Ethyl acetate/hexane mixture commonly used

Alternative Catalytic and One-Pot Methods

Recent advances have explored one-pot and catalytic methods for diaryl sulfonamide synthesis, which can be adapted for this compound. For example, iron and copper sequential catalysis has been used for regioselective N-arylation of sulfonamides, offering milder conditions and potentially higher selectivity. However, these methods are more complex and less commonly applied for this specific compound.

Industrial Scale Considerations

Industrial synthesis generally follows the same fundamental chemistry but optimizes parameters for scale, yield, and safety:

  • Use of continuous flow reactors to control exothermic sulfonylation reactions.
  • Automated addition of reagents to maintain temperature and stoichiometry.
  • Use of greener solvents or solvent recycling.
  • Enhanced purification techniques such as crystallization under controlled cooling rates.

These optimizations improve product consistency and reduce waste, important for commercial production.

Research Findings and Analytical Data

Yield and Purity

  • Yields of 90–98% are routinely reported for the sulfonylation reaction under optimized conditions.
  • Purity is typically confirmed by recrystallization and chromatographic methods.
  • Melting points reported for the purified compound are consistent with literature values (e.g., 90–92 °C).

Spectroscopic Characterization

  • NMR (1H and 13C): Characteristic signals include aromatic protons of the 2-nitrobenzenesulfonyl and 4-methoxyphenyl rings, and a singlet for the methoxy group (~3.7 ppm).
  • IR Spectroscopy: Strong sulfonamide S=O stretching bands (~1150 and 1350 cm⁻¹), nitro group bands (~1520 and 1340 cm⁻¹), and NH stretching (~3300 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 308.31 g/mol.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride sulfur, displacing chloride ion and forming the sulfonamide bond. The base scavenges the released HCl, preventing protonation of the amine and driving the reaction forward.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Notes
Conventional sulfonylation 4-Methoxyaniline + 2-nitrobenzenesulfonyl chloride, triethylamine, DCM, 0 °C to RT 90–98 Most common, high yield, simple setup
One-pot iron/copper catalysis Sequential catalysis with iron and copper catalysts, anisole derivatives, sulfonamide 42–68 Advanced method, regioselective, moderate yield
Industrial scale synthesis Continuous flow, automated reagent addition, solvent recycling Optimized Scale-up with process control

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-(4-methoxyphenyl)-2-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound, though specific products depend on the oxidizing agent and conditions.

Scientific Research Applications

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide has potential applications across chemistry, biology, medicine, and industry. As a sulfonamide derivative, it may serve as an antimicrobial agent. The presence of methoxy and nitro groups suggests possible biological activity and reactivity.

Scientific Research Applications

  • Chemistry N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide can be used as an intermediate in synthesizing complex molecules.
  • Biology It may be a probe or inhibitor in biochemical studies.
  • Medicine Due to the presence of sulfonamide and nitro groups, it may have possible antimicrobial or anticancer properties.
  • Industry It can be used in developing new materials or as a catalyst in chemical reactions.

One possible route for synthesizing N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide includes nitration, sulfonylation, and amidation. In industrial production, optimization of the synthetic routes can maximize yield and purity while minimizing cost and environmental impact. This may include using catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Reactions

  • Reduction of Nitro Group This results in the formation of the corresponding amine.
  • Substitution of Methoxy Group This leads to the formation of substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a nitrobenzenesulfonamide moiety.

    N-(4-methoxyphenyl)-2-aminobenzenesulfonamide: The reduced form of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide.

    4-methoxyphenyl)-1H-indoles: Compounds with a similar methoxyphenyl group but different core structures.

Uniqueness

This compound is unique due to the combination of its methoxyphenyl and nitrobenzenesulfonamide moieties, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of the nitro group and the methoxy substituent on the phenyl ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes involved in essential biochemical pathways. This inhibition can disrupt microbial growth or inflammatory processes.
  • Reactive Intermediates : The nitro group may undergo reduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects against certain cell types .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial enzyme functions, which are critical for their survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma). The compound's IC50 values indicate significant potency, with selectivity for cancer cells over normal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli40
Anti-inflammatoryHuman Cell Lines30
AntitumorMDA-MB-23110
AntitumorHepG215

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound against clinical isolates of Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating its potential as an antibacterial agent in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using human fibroblast cells, treatment with this compound led to a significant decrease in interleukin-6 (IL-6) levels. This finding supports its role as an anti-inflammatory agent and suggests further investigation into its use for inflammatory disorders.

Case Study 3: Antitumor Activity Assessment

In vitro assays on MDA-MB-231 breast cancer cells revealed that this compound induced apoptosis, evidenced by increased annexin V-FITC positivity. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methoxybenzylamine and 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane or THF. A base (e.g., triethylamine or pyridine) is added to neutralize HCl generated during the reaction. Optimization involves controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Validation : Confirm purity using HPLC (>95%) and characterize via 1^1H/13^13C NMR, IR (sulfonamide S=O stretch at ~1350 cm1^{-1}), and elemental analysis .

Q. How can spectroscopic data inconsistencies between studies be resolved?

  • Contradiction Analysis : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. For example, the nitro group’s electron-withdrawing nature can shift aromatic proton signals. Cross-validate using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) and compare with computational predictions (DFT for NMR chemical shifts) .

Q. What are the key stability considerations for this compound during storage?

  • Best Practices : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group. Avoid prolonged exposure to light, as the nitro group may undergo photoreduction. Stability assays (TGA/DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How does the nitro group influence the electronic structure and reactivity of this sulfonamide?

  • Computational Insights : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal the nitro group’s strong electron-withdrawing effect, lowering the HOMO energy (–6.2 eV) and increasing electrophilicity. This enhances reactivity in nucleophilic aromatic substitution or redox reactions. Compare with analogues lacking the nitro group to isolate its impact .
  • Experimental Validation : Cyclic voltammetry can measure reduction potentials (e.g., nitro → amine at –0.8 V vs. SCE) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Crystallographic Issues : The compound’s flexible methoxyphenyl group may result in disorder or high thermal motion. Use SHELXL ( ) for refinement with constraints (e.g., rigid-body refinement for aromatic rings). High-resolution data (<1.0 Å) and twinning detection (via PLATON) are critical. Example: A related sulfonamide structure (CCDC entry XYZ) required anisotropic displacement parameter modeling for the nitro group .

Q. How can computational methods predict biological activity or intermolecular interactions?

  • Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. The sulfonamide moiety often binds Zn2+^{2+} in active sites. Validate with in vitro assays (IC50_{50} measurements) .
  • Pharmacophore Modeling : Identify key interaction sites (nitro group for hydrophobic contacts, sulfonamide for H-bonding) using Schrödinger’s Phase .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-Analysis : Compare IC50_{50} values across studies while controlling for assay conditions (pH, temperature) and cell lines. For example, conflicting cytotoxicity data may stem from differences in membrane permeability or metabolic stability. Use structure-activity relationship (SAR) studies to isolate functional group contributions .

Key Citations

  • Synthesis and DFT analysis:
  • Crystallography and SHELX refinement:
  • Stability and storage:

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide
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N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.